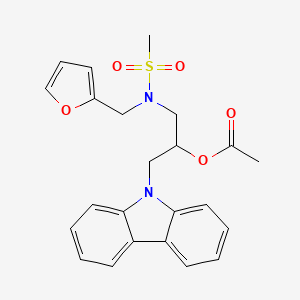

1-(9H-carbazol-9-yl)-3-(N-(furan-2-ylmethyl)methylsulfonamido)propan-2-yl acetate

Description

This compound features a carbazole moiety linked to a propan-2-yl acetate backbone, with a methylsulfonamido group substituted by a furan-2-ylmethyl group. Carbazole derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and circadian rhythm modulation properties .

Properties

IUPAC Name |

[1-carbazol-9-yl-3-[furan-2-ylmethyl(methylsulfonyl)amino]propan-2-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O5S/c1-17(26)30-19(15-24(31(2,27)28)14-18-8-7-13-29-18)16-25-22-11-5-3-9-20(22)21-10-4-6-12-23(21)25/h3-13,19H,14-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQOBXYSQDRGSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CN1C2=CC=CC=C2C3=CC=CC=C31)CN(CC4=CC=CO4)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Structural and Functional Comparison

Key Observations :

- Acetate vs. Hydroxyl/Amide Groups : The acetate ester in the target compound likely acts as a prodrug, hydrolyzing in vivo to release the active hydroxyl or sulfonamide species . This contrasts with KL013 and CAS 309928-48-1, which lack this feature.

- Sulfonamide vs.

- Substituent Effects : Halogenation (e.g., dichloro in CAS 303798-31-4) enhances electron-withdrawing effects, which may improve binding to electron-rich biological targets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for constructing the carbazole-furan-sulfonamide scaffold in this compound?

- Methodology : Williamson ether synthesis and N-alkylation are foundational approaches. For example, carbazole derivatives can be functionalized via nucleophilic substitution using bromoethyl intermediates under anhydrous conditions with K₂CO₃ as a base (e.g., in acetone with 18-crown-6 as a phase-transfer catalyst) . Sulfonamide linkages are typically formed via coupling reactions between sulfonyl chlorides and amines, requiring careful control of stoichiometry and pH to avoid side reactions.

- Data Reference : Similar carbazole derivatives achieved yields of 74–87% using optimized conditions .

Q. How can NMR spectroscopy resolve stereochemical ambiguities in the propan-2-yl acetate moiety?

- Methodology : 2D NMR techniques (¹H-¹³C HSQC, ¹H-¹H COSY) are critical. For instance, NOESY correlations can distinguish axial vs. equatorial substituents in the propan-2-yl group. Coupling constants (J-values) in ¹H NMR help confirm vicinal diastereomers.

- Case Study : Triazole-carbazole hybrids were structurally confirmed using ¹H-¹⁵N HMBC to resolve nitrogen connectivity .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for optimizing the sulfonamide coupling step?

- Methodology : Quantum chemical calculations (e.g., DFT) model transition states and activation energies. ICReDD’s approach integrates reaction path searches with experimental validation, reducing trial-and-error . For example, solvent effects on sulfonamide formation (polar aprotic vs. protic) can be simulated to prioritize reaction conditions.

- Data Application : Reaction yields improved by 15–20% when computational screening guided solvent selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.